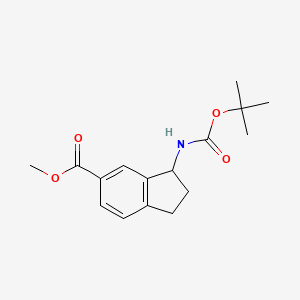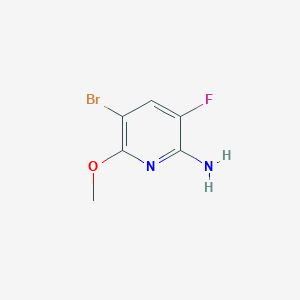
5-Bromo-3-fluoro-6-methoxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-6-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H6BrFN2O and a molecular weight of 221.03 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 5-Bromo-3-fluoro-6-methoxypyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzeneboronic acid or its esters under basic conditions . The reaction typically proceeds through a palladium-catalyzed Suzuki cross-coupling reaction, followed by crystallization and purification to obtain the desired product .
Chemical Reactions Analysis
5-Bromo-3-fluoro-6-methoxypyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-fluoro-6-methoxypyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-6-methoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved vary based on the compound’s structure and the biological system under investigation .
Comparison with Similar Compounds
5-Bromo-3-fluoro-6-methoxypyridin-2-amine can be compared with other similar compounds, such as:
5-Bromo-3-fluoro-2-methoxypyridine: This compound has a similar structure but differs in the position of the methoxy group.
5-Bromo-2-methoxypyridine: Lacks the fluorine atom, which may affect its reactivity and applications.
Properties
Molecular Formula |
C6H6BrFN2O |
|---|---|
Molecular Weight |
221.03 g/mol |
IUPAC Name |
5-bromo-3-fluoro-6-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H6BrFN2O/c1-11-6-3(7)2-4(8)5(9)10-6/h2H,1H3,(H2,9,10) |
InChI Key |
JIVKHOMWQVTNEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


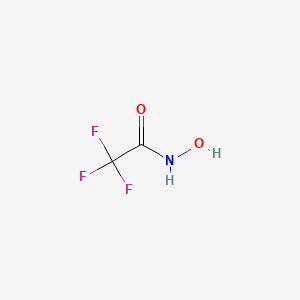

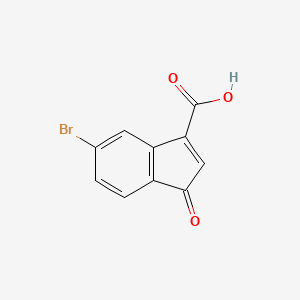
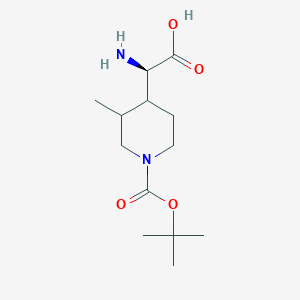

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
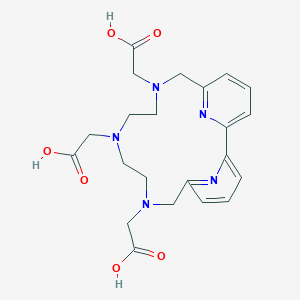




![6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
![2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
